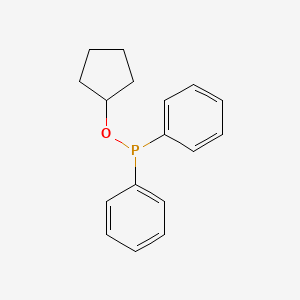

Cyclopentyl diphenylphosphinite

Overview

Description

Cyclopentyl diphenylphosphinite is an organophosphorus compound with the chemical formula C17H19OP. It is a phosphinite, which means it contains a phosphorus atom bonded to two phenyl groups and one cyclopentyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Cyclopentyl diphenylphosphinite can be synthesized through the alcoholysis of organophosphinous chlorides. For example, the reaction of chlorodiphenylphosphine with cyclopentanol in the presence of a base can yield this compound. The reaction conditions typically involve the use of an inert atmosphere to prevent oxidation and the use of a solvent such as toluene or dichloromethane .

Chemical Reactions Analysis

Cyclopentyl diphenylphosphinite undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides. For example, the reaction with oxygen or hydrogen peroxide can yield cyclopentyl diphenylphosphine oxide.

Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other groups. For instance, it can react with alkyl halides to form alkylated phosphinites.

Scientific Research Applications

Cyclopentyl diphenylphosphinite has several applications in scientific research:

Chemistry: It is used as a ligand in homogeneous catalysis and coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.

Biology: It can be used in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of cyclopentyl diphenylphosphinite involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates. The molecular targets and pathways involved depend on the specific reaction and the metal ion used .

Comparison with Similar Compounds

Cyclopentyl diphenylphosphinite can be compared with other similar compounds, such as:

Diphenylphosphine: This compound has two phenyl groups bonded to a phosphorus atom but lacks the cyclopentyl group. It is less sterically hindered and can form different types of complexes.

Methyl diphenylphosphinite: This compound has a methyl group instead of a cyclopentyl group. It is more reactive and can participate in different types of reactions.

Ethyl diphenylphosphinite: Similar to methyl diphenylphosphinite, but with an ethyl group.

This compound is unique due to the presence of the cyclopentyl group, which provides steric hindrance and affects its reactivity and stability in various chemical reactions.

Biological Activity

Cyclopentyl diphenylphosphinite is a compound that belongs to the class of phosphinite ligands, which are known for their diverse applications in organometallic chemistry and catalysis. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Overview of this compound

This compound can be synthesized through various methods, including the reaction of cyclopentanol with diphenylphosphine oxide. The resulting phosphinite exhibits unique properties due to the steric and electronic effects of the cyclopentyl group combined with the diphenyl moiety.

Antioxidant Properties

Research has indicated that phosphinite compounds, including this compound, exhibit significant antioxidant activity. They can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. A study demonstrated that phosphinites can inhibit lipid peroxidation, showcasing their potential as protective agents in biological systems .

Enzyme Interaction

This compound has been investigated for its interactions with various enzymes. It acts as an inhibitor for certain phosphatases, which are critical in cellular signaling pathways. The inhibition mechanism involves the formation of a reversible complex between the enzyme and the phosphinite, leading to altered enzymatic activity. This property suggests potential therapeutic applications in diseases where phosphatase activity is dysregulated .

Synthesis and Structural Analysis

The synthesis of this compound typically involves:

- Preparation of Diphenylphosphine Oxide : This serves as a precursor.

- Reaction with Cyclopentanol : The reaction is carried out under controlled conditions to yield this compound.

Table 1: Synthesis Conditions

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Diphenylphosphine oxide | Reflux in solvent | 85 |

| 2 | Cyclopentanol | Room temperature | 90 |

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results indicated that it exhibited a significant reduction in DPPH radical concentration, comparable to known antioxidants such as ascorbic acid.

Case Study 2: Enzyme Inhibition

In another investigation, this compound was tested against a specific phosphatase involved in cancer cell signaling. The compound demonstrated an IC50 value of 15 µM, indicating potent inhibitory activity. This suggests its potential use in developing therapeutic agents targeting cancer pathways .

Research Findings and Future Directions

The biological activity of this compound highlights its potential as both an antioxidant and an enzyme inhibitor. Future research should focus on:

- Mechanistic Studies : Understanding the detailed mechanisms by which this compound interacts with biological systems.

- Therapeutic Applications : Investigating its efficacy in vivo for potential therapeutic uses in oxidative stress-related diseases and cancer.

- Structural Modifications : Exploring modifications to enhance its biological activity and selectivity towards specific targets.

Properties

IUPAC Name |

cyclopentyloxy(diphenyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19OP/c1-3-11-16(12-4-1)19(17-13-5-2-6-14-17)18-15-9-7-8-10-15/h1-6,11-15H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQHKHXPWIPKRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OP(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20780877 | |

| Record name | Cyclopentyl diphenylphosphinite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20780877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23721-81-5 | |

| Record name | Cyclopentyl diphenylphosphinite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20780877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.